Cas no 87679-37-6 (Trandolapril)

Trandolapril (ru44570) is a non sulfhydryl precursor compound, which is hydrolyzed to active diacetyl (trandolaprilat) Trandolapril is an oral angiotensin converting enzyme (ACE) inhibitor used to study hypertension, congestive heart failure (CHF) and myocardial infarction (MI)
Trandolapril structure
Trandolapril structure
Product Name:Trandolapril
CAS No:87679-37-6
Molecular Formula:C24H34N2O5
Molecular Weight:430.537167072296
MDL:MFCD00865776
CID:61106
PubChem ID:329826801

Trandolapril Properties

Names and Identifiers

    • Trandolapril
    • (2s,3ar,7as)-1-[(2s)-2-[[(1s)-1-ethoxycarbonyl-3-phenyl-propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • RU44570
    • (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid
    • (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid,form I crystalline polymorph of
    • 1-[2-[(1-ethoxycarbonyl-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • Odrik
    • Preran
    • Trandolaprilum [Latin]
    • Mavik
    • (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid
    • (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (ACI)
    • 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aα,7aβ]]- (ZCI)
    • Gopten
    • RU 44570
    • s6468
    • TRANDOLAPRIL [MART.]
    • TRANDOLAPRIL (EP MONOGRAPH)
    • Trandolapril Tablets
    • KS-1467
    • Tox21_111453
    • NCGC00182079-03
    • (2S,3aR,7aS)-1-(N-((1S)-1-((Ethyloxy)carbonyl)-3-phenylpropyl)-L-alanyl)octahydro-1H-indole-2-carboxylic Acid
    • TRANDOLAPRIL COMPONENT OF TARKA
    • NS00001070
    • RU-44570
    • (2S,3aR,7aS)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
    • 87679-37-6
    • CCRIS 6594
    • Trandolapril [USP:INN:BAN]
    • NCGC00095153-01
    • TRANDOLAPRIL [USP-RS]
    • GTPL6453
    • Udrik
    • Trandolapril (JAN/USP/INN)
    • Trandolapril; (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid
    • LP00924
    • TRANDOLAPRIL [MI]
    • (2s,3ar,7as)-1-[(2s)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1h-indole-2-carboxylic acid
    • HSDB 8392
    • NSC 758939
    • DTXSID2023692
    • TRANDOLAPRIL [ORANGE BOOK]
    • NCGC00182079-02
    • (2S,3aR,7aS)-1-((S)-N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)alanyl)hexahydro-2-indoline carboxylic acid
    • (2S,3aR,7aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid
    • SR-02000000917
    • TRANDOLAPRIL [VANDF]
    • NCGC00182079-09
    • Q929420
    • Trandolaprilum (Latin)
    • CHEMBL1519
    • Odric
    • Tox21_500924
    • SCHEMBL16610
    • TRANDOLAPRIL (USP-RS)
    • TRANDOLAPRIL [JAN]
    • TARKA COMPONENT TRANDOLAPRIL
    • 1H-Indole-2-carboxylic acid, 1-((2S)-2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-, (2S,3aR,7aS)-
    • Trandolapril, United States Pharmacopeia (USP) Reference Standard
    • Trandolapril, European Pharmacopoeia (EP) Reference Standard
    • Trandolapril (USP:INN:BAN)
    • DTXCID003692
    • C09AA10
    • HY-B0592
    • Tox21_113152
    • EN300-7481395
    • AKOS015843316
    • SDCCGSBI-0633768.P001
    • 2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, Mavik
    • (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid, 1-ethyl ester
    • Trandolapril, >=98% (HPLC), white powder
    • AKOS015896050
    • W18796
    • TRANDOLAPRIL (USP MONOGRAPH)
    • (2S)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • Mavik (TN)
    • SR-02000000917-2
    • 1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indol-2-carboxylic acid
    • BIDD:GT0804
    • 1H-Indole-2-carboxylic acid, octahydro-1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-, (2S-(1(R*(R*)),2-alpha,3a-alpha,7a-beta))-
    • CCG-222228
    • TRANDOLAPRIL [INN]
    • TRANDOLAPRIL [USP MONOGRAPH]
    • (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]hexahydro-2-indolinecarboxylic acid, 1-ethyl ester
    • HMS3262J10
    • (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid
    • DB00519
    • Trandolaprilum
    • D00383
    • UNII-1T0N3G9CRC
    • (2S,3aR,7aS)-1-((2S)-2-(((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
    • trandolapril
    • BDBM50369775
    • TRANDOLAPRIL [EP MONOGRAPH]
    • CAS-87679-37-6
    • TRANDOLAPRIL [WHO-DD]
    • CHEBI:9649
    • NCGC00261609-01
    • 1H-INDOLE-2-CARBOXYLIC ACID, OCTAHYDRO N-((2S)-1-ETHOXY-1-OXO-4-PHENYLBUTAN-2-YL)-1-ALANYL (2S,3AR,7AS)
    • NCGC00182079-01
    • TRANDOLAPRIL (MART.)
    • 1T0N3G9CRC
    • NSC-758939
    • BRD-K28550399-001-01-4
    • MDL: MFCD00865776
    • InChIKey: VXFJYXUZANRPDJ-WTNASJBWSA-N
    • Inchi: 1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
    • SMILES: C(N1[C@H](C(=O)O)C[C@H]2CCCC[C@H]12)(=O)[C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 430.246772g/mol
  • Surface Charge: 0
  • XLogP3: 2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 10
  • Monoisotopic Mass: 430.246772g/mol
  • Monoisotopic Mass: 430.246772g/mol
  • Topological Polar Surface Area: 95.9Ų
  • Heavy Atom Count: 31
  • Complexity: 634
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Stability Shelf Life: Stable under recommended storage conditions.
  • Dissociation Constants: pKa1 = 3.8; pKa2 = 5.21 (est)
  • LogP: 3.10210
  • PSA: 95.94000
  • Refractive Index: 1.549
  • Boiling Point: 626 oC at 760 mmHg
  • Melting Point: 122-123°C
  • Flash Point: 332.4 oC
  • Solubility: DMSO: ≥20mg/mL
  • Color/Form: Colorless crystalline solid.
  • Density: 1.181

Trandolapril Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004O9Y-5mg
trandolapril
87679-37-6 98% (HPLC)
5mg
$74.00 2025-02-21
A2B Chem LLC
AC17286-5mg
trandolapril
87679-37-6 98%(HPLC)
5mg
$56.00 2024-04-19
Aaron
AR004OIA-5mg
Trandolapril
87679-37-6 98%
5mg
$51.00 2025-01-23
abcr
AB532323-5 mg
Trandolapril; .
87679-37-6
5mg
€126.60 2023-03-07
Ambeed
A332316-50mg
(2S,3aR,7aS)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
87679-37-6 98%
50mg
$326.0 2023-07-10
ChemScence
CS-2809-10mg
Trandolapril
87679-37-6 99.98%
10mg
$98.0 2022-04-26
Enamine
EN300-7481395-0.05g
(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid
87679-37-6 95.0%
0.05g
$223.0 2025-03-10
eNovation Chemicals LLC
D767462-100mg
trandolapril
87679-37-6 95%
100mg
$275 2022-05-25
Key Organics Ltd
KS-1467-1MG
Trandolapril
87679-37-6 >97%
1mg
£37.00 2025-02-08
LKT Labs
T6803-25 mg
Trandolapril
87679-37-6 ≥98%
25mg
$119.10 2023-07-10

Trandolapril Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
Synthesis of trandolapril
Fang, Zheng; et al, Zhongguo Yaoxue Zazhi (Beijing, 2008, 43(8), 632-635

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 0 °C
Reference
A Stereoselective Synthesis of the ACE Inhibitor Trandolapril
Chiha, Slim; et al, Synlett, 2019, 30(7), 813-816

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1H-Benzotriazole ,  Ethylmorpholine ,  Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  0 °C; 3.5 h, 20 - 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
Synthesis of trandolapril
Fang, Zheng; et al, Zhongguo Yaoxue Zazhi (Beijing, 2008, 43(8), 632-635

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1.5 h, 5 °C
1.2 Reagents: Water
1.3 Reagents: Diisopropyl ether ;  30 min
Reference
Synthesis of (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (trandolapril)
Li, Jianhua; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(7), 465-467

Synthetic Circuit 5

Reaction Conditions
Reference
Organocatalytic Michael Addition/Intramolecular Julia-Kocienski Olefination for the Preparation of Nitrocyclohexenes
Rodrigo, Eduardo; et al, Journal of Organic Chemistry, 2013, 78(21), 10737-10746

Synthetic Circuit 6

Reaction Conditions
Reference
Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N,O-Acetals Formed by Hydroamination Cyclization-Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP
Wang, Weilin; et al, Journal of Organic Chemistry, 2020, 85(11), 7045-7059

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  1 h, 0 °C; 12 h, rt
2.1 Reagents: 1H-Benzotriazole ,  Ethylmorpholine ,  Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  0 °C; 3.5 h, 20 - 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
Synthesis of trandolapril
Fang, Zheng; et al, Zhongguo Yaoxue Zazhi (Beijing, 2008, 43(8), 632-635

Trandolapril Raw materials

Trandolapril Preparation Products

Trandolapril Suppliers

WU HAN WEI SI ER MAN SHENG WU GONG CHENG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87679-37-6)
MR./MRS.:WANG HUA
Phone:13667159345
Email:13667159345@163.com
YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
Audited Supplier Audited Supplier
(CAS:87679-37-6)
MR./MRS.:TU MENG TING
Phone:15102763473
Email:1400868822@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:87679-37-6)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87679-37-6)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

Trandolapril Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87679-37-6)Trandolapril
A842336
Purity:99%
Quantity:250mg
Price($):448.0